molecular formula C19H24N2O3 B5133917 4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one

4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one

Cat. No.: B5133917
M. Wt: 328.4 g/mol
InChI Key: BOUFTGGEQCONDW-UHFFFAOYSA-N
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Description

4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with morpholine and oxopropan groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: N2H4·H2O in aqueous medium.

    Substitution: Primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline-2,4-diones.

    Reduction: Corresponding alcohols.

    Substitution: Amino-substituted quinolines.

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The compound binds to the active sites of these enzymes, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other quinoline derivatives, this compound exhibits a combination of anticoagulant and potential antibacterial activities, making it a versatile molecule for various applications.

Properties

IUPAC Name

4,6,8-trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12-9-14(3)18-16(10-12)13(2)11-17(22)21(18)15(4)19(23)20-5-7-24-8-6-20/h9-11,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUFTGGEQCONDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)N2C(C)C(=O)N3CCOCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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